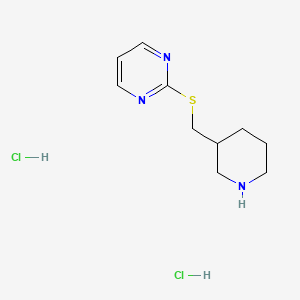

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is a derivative of pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride” is represented by the InChI code:1S/C10H15N3S.2ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;;/h2,5-6,9,11H,1,3-4,7-8H2;2*1H . Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often used in the synthesis of such heterocyclic systems .Physical And Chemical Properties Analysis

The molecular weight of “2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride” is 245.77 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications

Pharmacological Research

This compound is a valuable synthetic intermediate in pharmacological research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common structure in medicinal chemistry, contributing to the biological activity of many drugs.

Drug Design and Discovery

The piperidine ring is a significant element in drug design due to its presence in numerous active pharmaceutical ingredients (APIs). Researchers utilize this compound for the synthesis of biologically active piperidines, which are then screened for potential therapeutic effects .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for creating various piperidine derivatives through intra- and intermolecular reactions. These derivatives are then used for further chemical transformations or as intermediates in the synthesis of more complex molecules .

Material Science

The compound’s derivatives can be used in material science for the development of new materials with specific properties. This includes the creation of novel polymers or small molecules that can be used in electronics, coatings, or as catalysts .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in various analytical methods. They can help in the quantification or detection of substances within complex mixtures .

Biological Studies

The compound is used in biological studies to understand the role of piperidine derivatives in biological systems. This can include studying their interaction with enzymes, receptors, or other proteins to elucidate their mechanism of action .

Chromatography

As a reference compound, it can be used in chromatographic techniques to help identify and quantify similar structures in a given sample. This is particularly useful in the pharmaceutical industry for quality control purposes .

Catalysis

Piperidine derivatives, synthesized using this compound, can act as catalysts in various chemical reactions. They can enhance reaction rates or influence the outcome of reactions in organic synthesis .

Future Directions

The potential of pyrimidine-based compounds is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Therefore, future research could focus on exploring new synthesis methods and studying the biological properties of pyrimidine derivatives and their condensed analogs .

properties

IUPAC Name |

2-(piperidin-3-ylmethylsulfanyl)pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.2ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;;/h2,5-6,9,11H,1,3-4,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGSIARKMCFDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2865340.png)

![Benzyl-[1-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B2865348.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)

![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)

![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)